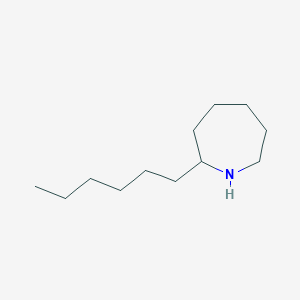
2-Hexylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylazepane is a chemical compound with the molecular formula C12H25N . It has a molecular weight of 183.34 .
Molecular Structure Analysis
The InChI code for 2-Hexylazepane is 1S/C12H25N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-11H2,1H3 . This indicates that the molecule consists of a chain of carbon atoms with a nitrogen atom incorporated into the structure.
Scientific Research Applications
Heavy Metal Ion Adsorption
A novel HEA/AMPS copolymer hydrogel was synthesized for the adsorption of heavy metal ions from wastewater, demonstrating that the copolymer hydrogel is an effective adsorbent due to its porous structure and significant ion adsorption capabilities. The adsorption process was mainly due to chemisorption, highlighting the material's potential for environmental cleanup applications (Li et al., 2013).
Nanoscopic Characterization and Physicochemical Properties
2-Hydroxy ethylammonium formate (2-HEAF) ionic liquid's properties under high pressures were explored, including its density and molecular dynamics, to better understand its physicochemical properties. The study provided insights into nanoscopic characterization and intermolecular interactions, indicating its utility in various applications related to high-pressure environments (Hosseini et al., 2018).
Food Safety Improvement
The application of hexanal, E-2-hexenal, and hexyl acetate demonstrated significant inhibitory effects against pathogenic microorganisms frequently found in raw materials, suggesting their potential use in improving the hygienic safety and shelf life of minimally processed foods like fresh-sliced apples (Lanciotti et al., 2003).
Photoredox Reaction Mechanisms
Research on 2-(1-hydroxyethyl) 9,10-anthraquinone (2-HEAQ) provided insights into its photophysics and photochemical reactions. The study of its efficient intersystem crossing to the triplet excited state and photoreduction reaction in isopropanol contributes to our understanding of photoredox reactions in aromatic carbonyl-containing compounds, which has implications for the development of phototrigger compounds (Ma et al., 2012).
Tropospheric Degradation and Atmospheric Chemistry
The tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, was studied to understand its transformations in the atmosphere. This research contributes to the broader understanding of atmospheric chemistry, especially concerning the chemical reactivity of vegetative emissions and their impact on air quality (Carrasco et al., 2006).
Mechanism of Action
Target of Action
It is structurally similar to hexylcaine , which is known to primarily target sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
Hexylcaine acts by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Pharmacokinetics
Similar compounds like hexylcaine are known to be hydrolyzed by plasma esterases . The half-life of Hexylcaine is less than 10 minutes , suggesting rapid metabolism and elimination.
properties
IUPAC Name |
2-hexylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFJTYHEKAYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

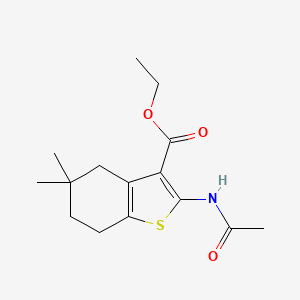
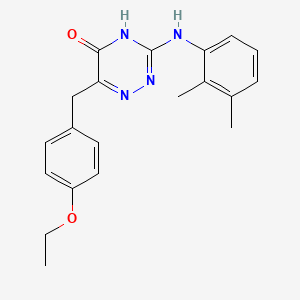
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
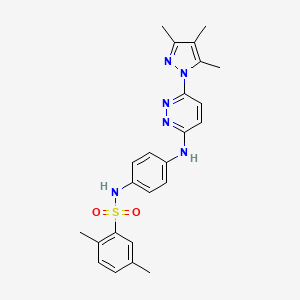
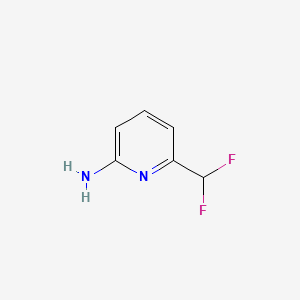
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
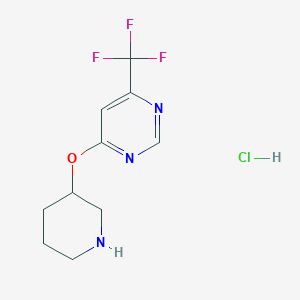
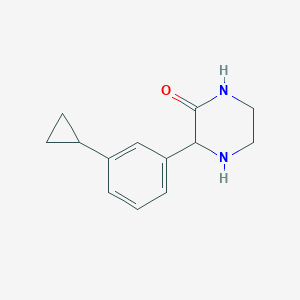
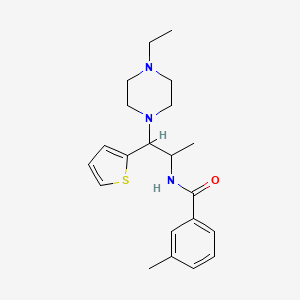
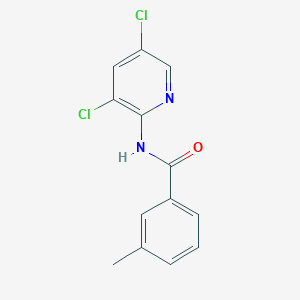


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)